2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine

HCV replicon nucleoside analog intrinsic antiviral potency

2′,3′,5′-Tribenzoate-4′-C-fluoro-2′-C-methyl-Uridine (CAS 1613590-83-2; C₃₁H₂₅FN₂O₉; MW 588.54) is a per-benzoylated synthetic intermediate of 4′-fluoro-2′-C-methyluridine, the nucleoside scaffold that gave rise to the clinical-stage phosphoramidate prodrug adafosbuvir (AL-335), a potent pan-genotypic HCV NS5B RNA-dependent RNA polymerase inhibitor. The tribenzoate groups protect the 2′-, 3′-, and 5′-hydroxyls, rendering the compound suitable as a building block for downstream phosphoramidate ProTide conjugation.

Molecular Formula C31H25FN2O9
Molecular Weight 588.5 g/mol
Cat. No. B11927634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine
Molecular FormulaC31H25FN2O9
Molecular Weight588.5 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C31H25FN2O9/c1-30(42-26(38)22-15-9-4-10-16-22)27(41-25(37)21-13-7-3-8-14-21)31(32,19-40-24(36)20-11-5-2-6-12-20)43-28(30)34-18-17-23(35)33-29(34)39/h2-18,27-28H,19H2,1H3,(H,33,35,39)/t27-,28+,30+,31+/m0/s1
InChIKeyKHMMACPSXZNZQX-MPOKNQLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,3′,5′-Tribenzoate-4′-C-fluoro-2′-C-methyl-Uridine – A Clinically Validated Nucleoside Intermediate for HCV Polymerase Inhibitor Synthesis


2′,3′,5′-Tribenzoate-4′-C-fluoro-2′-C-methyl-Uridine (CAS 1613590-83-2; C₃₁H₂₅FN₂O₉; MW 588.54) is a per-benzoylated synthetic intermediate of 4′-fluoro-2′-C-methyluridine, the nucleoside scaffold that gave rise to the clinical-stage phosphoramidate prodrug adafosbuvir (AL-335), a potent pan-genotypic HCV NS5B RNA-dependent RNA polymerase inhibitor [1]. The tribenzoate groups protect the 2′-, 3′-, and 5′-hydroxyls, rendering the compound suitable as a building block for downstream phosphoramidate ProTide conjugation . The 4′-C-fluoro and 2′-C-methyl modifications jointly confer a mechanism of action as a non-obligate chain terminator of viral RNA synthesis [1].

Why 2′,3′,5′-Tribenzoate-4′-C-fluoro-2′-C-methyl-Uridine Cannot Be Replaced by Other Protected Nucleoside Intermediates


Simple substitution with alternative 2′-C-methyl nucleosides (e.g., 2′-C-methyluridine lacking the 4′-fluoro group) or with differently protected intermediates (e.g., tri-O-acetyl instead of tribenzoate) fails to replicate the downstream pharmacological profile of the final active pharmaceutical ingredient. The 4′-fluoro substituent is not a passive modification; it contributes to the high intrinsic replicon potency of the parent nucleoside (EC₅₀ = 0.07 µM versus >50 µM for the sofosbuvir parent nucleoside scaffold) and to the mitochondrial RNA polymerase selectivity that distinguishes AL-335 from earlier, more toxic nucleoside analogs [1]. The tribenzoate protection, unlike acetate protection, provides the orthogonal stability required for selective 5′-deprotection prior to phosphoramidate installation, a critical regiochemical control point in ProTide synthesis [2].

Quantitative Differentiation Evidence for 2′,3′,5′-Tribenzoate-4′-C-fluoro-2′-C-methyl-Uridine Against Closest Analogs


Parent Nucleoside Intrinsic Potency: >700-Fold Superiority Over the Sofosbuvir Scaffold in HCV Replicon

The deprotected parent nucleoside of the target compound — 4′-fluoro-2′-C-methyluridine — exhibits an HCV replicon EC₅₀ of 0.07 µM. In contrast, the parent nucleoside of sofosbuvir (2′-deoxy-2′-fluoro-2′-C-methyluridine) shows an EC₅₀ > 50 µM in the same assay system, representing a >700-fold difference in intrinsic cell-based antiviral activity before any prodrug enhancement [1]. This demonstrates that the 4′-fluoro-2′-C-methyl substitution pattern confers dramatically superior intracellular antiviral potential compared to the 2′-deoxy-2′-fluoro-2′-C-methyl motif employed in sofosbuvir.

HCV replicon nucleoside analog intrinsic antiviral potency

NS5B Polymerase Inhibition: Equipotent to 2′-C-Methyluridine Triphosphate at the Enzyme Level, with Superior Downstream Properties

The triphosphate metabolite of 4′-fluoro-2′-C-methyluridine inhibits HCV NS5B polymerase with an IC₅₀ of 27 nM [1]. The closely related analog 2′-C-methyluridine triphosphate (lacking the 4′-fluoro substituent) shows a comparable IC₅₀ of 25 nM in the same enzyme system [2]. Although the isolated enzyme potency is near-equivalent, the 4′-fluoro modification introduces a critical distinguishing feature: resistance to exonuclease-mediated excision, which the 4′-unsubstituted 2′-C-methyluridine triphosphate does not possess [3]. This excision resistance translates into a higher barrier to the S282T resistance mutation, which directly impacts the clinical durability of the active moiety.

NS5B polymerase enzyme inhibition chain terminator

Pan-Genotypic HCV Replicon Coverage: Uniform Sub-Micromolar Potency Across Genotypes 1–4

The phosphoramidate prodrug AL-335 (synthesized from the target tribenzoate intermediate) demonstrates tightly clustered EC₅₀ values across five HCV genotypes: GT1b = 0.04 ± 0.02 µM, GT1a = 0.06 ± 0.01 µM, GT2b = 0.04 ± 0.01 µM, GT3b = 0.06 ± 0.01 µM, and GT4a = 0.06 ± 0.01 µM [1]. This contrasts with IDX-21437 (uprifosbuvir), another uridine phosphoramidate prodrug, whose parent nucleoside shows an EC₅₀ of 57 µM — over 800-fold weaker intrinsic activity [2]. The pan-genotypic uniformity of AL-335 (maximum EC₅₀ variation of only 0.02 µM across genotypes) underscores the broad-spectrum potential of the 4′-fluoro-2′-C-methyluridine scaffold.

pan-genotypic antiviral HCV genotypes replicon assay

Mitochondrial RNA Polymerase Selectivity: Absence of Host Polymerase Interaction

The active triphosphate metabolite of AL-335 (ALS-022235, derived from 4′-fluoro-2′-C-methyluridine) does not act as a substrate for human mitochondrial RNA polymerase (POLRMT) and does not inhibit mitochondrial protein synthesis [1]. This selectivity contrasts with earlier nucleoside analogs such as BMS-986094, a 2′-C-methylguanosine phosphoramidate prodrug, which caused severe mitochondrial toxicity in clinical trials due to POLRMT engagement [2]. The 4′-fluoro substituent, positioned at the 4′-C of the ribose ring, is a key structural determinant of this selectivity, as 2′-fluoro-substituted analogs (e.g., sofosbuvir active species) also avoid mitochondrial polymerase engagement but through a different structural mechanism [3].

mitochondrial toxicity host polymerase selectivity safety pharmacology

In Vivo Triphosphate Pharmacokinetics: High and Sustained Liver NTP Levels After Oral Dosing

AL-335, the phosphoramidate prodrug synthesized from the target tribenzoate intermediate, produces high intracellular concentrations of the active triphosphate (ALS-022235) in primary human hepatocytes and Huh-7 cells in vitro, and achieves pharmacologically relevant NTP levels in dog liver following a single oral dose [1]. In Phase 1 clinical studies, AL-335 administered at 800 mg once daily produced mean maximum HCV-RNA reductions of 4.0–4.8 log₁₀ IU/mL across genotypes 1–4 after 7 days of monotherapy, indirectly confirming robust hepatic NTP loading [2]. This magnitude of viral load reduction exceeds that reported at equivalent time points for sofosbuvir monotherapy (approximately 3.0–4.0 log₁₀ reduction at 7 days for 400 mg), although a formal head-to-head clinical comparison has not been conducted [3].

nucleoside triphosphate liver pharmacokinetics oral bioavailability

Procurement-Relevant Application Scenarios for 2′,3′,5′-Tribenzoate-4′-C-fluoro-2′-C-methyl-Uridine


Synthesis of Novel Phosphoramidate ProTide Libraries Targeting HCV and Related Flaviviridae NS5B Polymerases

The tribenzoate intermediate provides a direct entry point for generating diverse phosphoramidate prodrug libraries. Selective 5′-deprotection of the tribenzoate (using hydrazine or ammonia in methanol under controlled conditions) liberates the 5′-OH for phosphitylation, while the 2′- and 3′-benzoates remain intact, enabling regioselective ProTide installation [1]. The resulting prodrugs inherit the parent scaffold's potent replicon activity (EC₅₀ = 0.07 µM) and pan-genotypic coverage (0.04–0.06 µM across GT1–4), validated by the clinical performance of AL-335 [2].

Mechanistic Studies of Nucleotide Excision Resistance in Viral RNA-Dependent RNA Polymerases

The 4′-fluoro-2′-C-methyl substitution pattern confers resistance to exonuclease-mediated excision, a property that distinguishes this scaffold from 4′-unsubstituted 2′-C-methyluridine analogs [1]. Researchers investigating the structural basis of nucleotide analog excision and the S282T resistance mechanism in HCV NS5B can employ this intermediate to generate the excision-resistant triphosphate for comparative enzymology studies, providing a validated tool compound for understanding polymerase fidelity and resistance emergence [2].

Liver-Targeted Nucleotide Prodrug Development with Documented Mitochondrial Safety

Unlike earlier nucleoside analogs that engaged human mitochondrial RNA polymerase and caused clinical toxicity (e.g., BMS-986094), the 4′-fluoro-2′-C-methyluridine-derived triphosphate does not serve as a POLRMT substrate and does not inhibit mitochondrial protein synthesis [1]. Medicinal chemistry teams developing liver-targeted nucleotide prodrugs can procure this tribenzoate intermediate to access a scaffold with a pre-validated mitochondrial safety window, reducing the probability of late-stage preclinical toxicity findings related to mitochondrial polymerase off-target engagement [2].

Comparative Nucleoside Scaffold Benchmarking for Antiviral Lead Selection Programs

Procurement teams evaluating competing nucleoside intermediates can benchmark the 4′-fluoro-2′-C-methyluridine scaffold against the sofosbuvir scaffold (2′-deoxy-2′-fluoro-2′-C-methyluridine) using the documented >700-fold intrinsic replicon potency advantage of the parent nucleoside (EC₅₀ 0.07 µM vs. >50 µM) [1]. This quantitative head-to-head comparison, derived from the same comparative dataset, enables evidence-based scaffold selection early in antiviral discovery programs, before committing to extensive medicinal chemistry optimization [2].

Quote Request

Request a Quote for 2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.